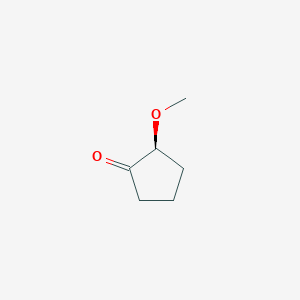

(2S)-2-methoxycyclopentan-1-one

Description

(2S)-2-Methoxycyclopentan-1-one is a chiral cyclopentanone derivative with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol. Its stereochemistry is defined by the (2S)-configuration, where the methoxy group (-OCH₃) occupies the second carbon of the cyclopentane ring in the S-configuration. This compound is commercially available in milligram to gram quantities, with prices ranging from $372 (50 mg) to $1,519 (1 g) depending on scale . Its SMILES notation (CO[C@H]1CCCC1=O) highlights the stereochemical arrangement and ketone functional group.

Key applications include its use as a chiral building block in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C6H10O2 |

|---|---|

Molecular Weight |

114.14 g/mol |

IUPAC Name |

(2S)-2-methoxycyclopentan-1-one |

InChI |

InChI=1S/C6H10O2/c1-8-6-4-2-3-5(6)7/h6H,2-4H2,1H3/t6-/m0/s1 |

InChI Key |

OLNNYNLMEOFPET-LURJTMIESA-N |

Isomeric SMILES |

CO[C@H]1CCCC1=O |

Canonical SMILES |

COC1CCCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Synthesis from Cyclopentanone

Starting Material: Cyclopentanone

Reagents: Methanol, acid catalyst (e.g., sulfuric acid)

Conditions: The reaction typically involves heating cyclopentanone with methanol in the presence of an acid catalyst. The acid facilitates the formation of the methoxy group at the 2-position of the cyclopentanone ring.

-

Enantioselective Synthesis

Starting Material: Racemic mixture of 2-methoxycyclopentanone

Reagents: Chiral catalysts or resolving agents

Conditions: Enantioselective synthesis involves using chiral catalysts to preferentially produce the (2S)-enantiomer. This method ensures high purity and specific stereochemistry.

Industrial Production Methods

Industrial production of (2S)-2-methoxycyclopentan-1-one often involves large-scale batch or continuous processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Common industrial methods include:

Batch Reactors: Suitable for smaller quantities and high-purity requirements.

Continuous Flow Reactors: Ideal for large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.

Conditions: Typically carried out under acidic or basic conditions.

Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Conditions: Usually performed under mild conditions to avoid over-reduction.

Products: Reduction typically yields alcohols or alkanes.

-

Substitution

Reagents: Nucleophiles like amines or halides.

Conditions: Often carried out in the presence of a base to facilitate the substitution reaction.

Products: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

Synthesis of Chiral Intermediates: (2S)-2-methoxycyclopentan-1-one is used as a building block in the synthesis of more complex chiral molecules.

Catalysis: It serves as a ligand or catalyst in asymmetric synthesis reactions.

Biology

Enzyme Studies: The compound is used to study enzyme-substrate interactions due to its chiral nature.

Metabolic Pathways: It helps in understanding metabolic pathways involving cyclic ketones.

Medicine

Drug Development: this compound is explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Biological Activity: Research is ongoing to investigate its biological activity and potential therapeutic applications.

Industry

Flavor and Fragrance: The compound is used in the formulation of flavors and fragrances due to its pleasant odor.

Polymer Synthesis: It acts as a monomer or comonomer in the production of specialized polymers.

Mechanism of Action

The mechanism of action of (2S)-2-methoxycyclopentan-1-one depends on its specific application. In catalytic processes, it often acts as a ligand, coordinating with metal centers to facilitate asymmetric reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Stereoisomer: (2R)-2-Methoxycyclopentan-1-one

- Molecular Formula : C₆H₁₀O₂ (identical to the (2S)-isomer).

- Key Differences :

- The (2R)-isomer exhibits opposite stereochemistry at the chiral center, which may alter its interaction with enzymes or receptors in biological systems.

- Pricing : Slightly lower than the (2S)-isomer ($340 for 50 mg vs. $372 for the (2S)-form) , suggesting differences in synthetic accessibility or demand.

- Commercial Availability : Both isomers are sold by Aaron Chemicals LLC, indicating parallel synthetic routes but divergent market applications .

Functional Group Variants

2-(1-Hydroxypentyl)cyclopentan-1-one

- Molecular Formula : C₁₀H₁₈O₂ (MW: 170.25 g/mol).

- Key Differences: Substitution with a hydroxypentyl chain increases hydrophilicity compared to the methoxy group in (2S)-2-methoxycyclopentan-1-one. Potential for hydrogen bonding due to the hydroxyl (-OH) group, influencing solubility and reactivity .

2,5-Di(cyclopentylidene)cyclopentan-1-one

- Molecular Formula : C₁₅H₂₀O (MW: 216.32 g/mol).

- Key Differences: Contains two cyclopentylidene groups, creating a conjugated system that may enhance stability or alter UV absorption properties. Classified as non-hazardous under EC1272/08 regulations, though toxicity data are incomplete .

Structural Analogues with Modified Backbones

(1S,2S)-2-Methoxycyclopentan-1-amine

- Molecular Formula: C₆H₁₃NO (MW: 115.17 g/mol).

- Applications likely diverge toward peptide synthesis or catalysis .

Physicochemical Properties and Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.